molecular formula C9H17NO6 B014336 Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 6082-04-8

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B014336
CAS No.: 6082-04-8
M. Wt: 235.23 g/mol
InChI Key: ZEVOCXOZYFLVKN-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a biochemical reagent commonly used in various scientific research fields. It is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an acetamido group, and the anomeric hydroxyl group is methylated. This compound is known for its role in glycosylation processes and is often utilized in studies related to carbohydrate chemistry and glycobiology .

Mechanism of Action

Target of Action

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as Methyl N-acetyl-α-D-glucosaminide, is a biochemical reagent . It is primarily used in life science research as a biological material or organic compound

Mode of Action

It is known to be used in various biochemical assays .

Biochemical Pathways

It is used as a substrate in assays of n-acetyl-a-d-glucosaminidase , suggesting it may be involved in pathways related to this enzyme.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under specific conditions as mentioned in the Certificate of Analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized through several methods. One common approach involves the glycosylation of methyl alpha-D-glucopyranoside with acetamido groups. The reaction typically uses methanol as a solvent and a catalyst such as bromide ions to promote the glycosidation process . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions. These processes are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation yields carboxylic acids, reduction produces amines, and substitution reactions result in various derivatives with different functional groups .

Scientific Research Applications

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
  • Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
  • N-Acetyl-D-glucosamine

Uniqueness

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its specific configuration and functional groups, which make it particularly useful in glycosylation studies. Compared to its beta-anomer, the alpha-anomer has different reactivity and binding properties, which can be advantageous in certain biochemical applications .

Properties

CAS No.

6082-04-8

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)

InChI Key

ZEVOCXOZYFLVKN-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O

Synonyms

Methyl 2-(Acetylamino)-2-deoxy-α-D-glucopyranoside;  Methyl N-Acetyl-α-D-glucosaminide;  Methyl N-Acetyl-α-glucosaminide;  NSC 77914;  α-Methyl N-Acetylglucosaminide; _x000B_GlcNAc1-α-OMe; 

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside a molecule of interest in carbohydrate chemistry?

A1: this compound serves as a valuable building block in synthesizing more complex carbohydrates. Its structure, containing a protected amine group, makes it suitable for various chemical modifications. [, ] For instance, researchers have successfully used derivatives of this compound with specific protecting groups (like benzylidene, tetraisopropyldisiloxane-1,3-diyl, or benzyl) to synthesize oligosaccharides related to the O-specific antigen of type 1 Shigella dysenteriae. []

Q2: What specific reaction involving this compound is highlighted in the research?

A2: The research highlights the reaction of various glycosyl chlorides, including 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl chloride, with derivatives of this compound. [] This type of reaction is crucial for forming glycosidic bonds, which are the linkages between sugar units in oligosaccharides and polysaccharides.

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